4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole
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Overview
Description
4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole is a chemical compound with the molecular formula C13H6Cl3NOS. It is a derivative of benzothiazole, a heterocyclic compound known for its wide range of biological activities and medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole typically involves the condensation of 4-chlorobenzothiazole with 3,5-dichlorophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzothiazole derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial growth and replication . By inhibiting these enzymes, the compound can effectively hinder the proliferation of bacteria, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: Another benzothiazole derivative with similar biological activities.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: A compound with similar structural features and applications.
Uniqueness
4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple bacterial enzymes makes it a promising candidate for the development of new antimicrobial agents .
Properties
CAS No. |
85391-68-0 |
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Molecular Formula |
C13H6Cl3NOS |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
4-chloro-2-(3,5-dichlorophenoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C13H6Cl3NOS/c14-7-4-8(15)6-9(5-7)18-13-17-12-10(16)2-1-3-11(12)19-13/h1-6H |
InChI Key |
CZKFUVLVALZBLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)OC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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